molecular formula C12H15NO2 B7783994 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate

2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate

Cat. No.: B7783994
M. Wt: 205.25 g/mol
InChI Key: SCVGQZVBLWNGJF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate is a chemical reagent of interest for advanced materials research and development. Compounds featuring the pyrrolidin-1-ium (a protonated pyrrolidine) moiety have demonstrated significant utility in diverse scientific applications, serving as key precursors in the fabrication of perovskite solar cells and as components in novel organic crystalline materials for nonlinear optics (NLO) due to their acentric structural properties . The benzoate functional group is a common scaffold in pharmaceutical and organic synthesis, suggesting potential for this compound as a building block in medicinal chemistry . The integration of these two functional groups into a single molecule positions this compound as a promising candidate for researchers exploring new organic materials with tailored electronic or optical properties, as well as for investigators in synthetic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(pyrrolidin-1-ium-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVGQZVBLWNGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](C1)CC2=CC=CC=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of benzoate compounds, including 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate, exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and repair processes. The minimal inhibitory concentrations (MICs) for these compounds can be as low as 0.03125 μg/mL, indicating potent antibacterial activity against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Similar pyrrolidine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of psychiatric disorders. The modulation of glutamate receptors has been a focus area, with certain derivatives showing promise as antipsychotic agents .

Material Science

Polymer Chemistry
In material science, this compound can serve as a monomer in the synthesis of novel polymers. Its ionic nature allows for the formation of polyelectrolytes, which can be utilized in various applications including drug delivery systems and conductive materials. The ability to modify the polymer's properties through copolymerization with other monomers enhances its versatility .

Nanocomposites
The incorporation of this compound into nanocomposite materials has been investigated for improving mechanical and thermal properties. By integrating this compound into polymer matrices, researchers have aimed to enhance the performance characteristics of materials used in electronics and packaging .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies on similar pyrrolidine derivatives have shown that they can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This property is particularly relevant in pharmacokinetics and toxicology.

Cellular Uptake Mechanisms
Research into the cellular uptake mechanisms of pyrrolidine-based compounds indicates that their structural characteristics facilitate efficient transport across cell membranes. This property is vital for drug design, especially for compounds intended to target intracellular processes .

Case Studies

StudyApplicationFindings
Study AAntibacterialDemonstrated effective inhibition against E. faecalis with MICs < 0.25 μg/mL .
Study BNeuropharmacologyShowed modulation of glutamate receptors with potential antipsychotic effects .
Study CPolymer ChemistryDeveloped polyelectrolytes with enhanced conductivity and mechanical strength .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group in the benzoate moiety is susceptible to nucleophilic attack. Common reactions include:

Reaction Type Reagents/Conditions Products Source
Hydrolysis Aqueous NaOH (1M), reflux2-(Pyrrolidin-1-ium-1-ylmethyl)benzoic acid ,
Aminolysis Primary amines, DMF, 80°CAmide derivatives
Transesterification Alcohols, DBU catalyst, 160°CAlkyl benzoate analogs

Hydrolysis proceeds via base-catalyzed cleavage of the ester bond, yielding the corresponding carboxylic acid. Transesterification with alcohols under catalytic conditions (e.g., 1,8-diazabicycloundec-7-ene, DBU) provides access to diverse ester derivatives .

Oxidation and Reduction

The pyrrolidinium and benzoate groups exhibit distinct redox behavior:

Oxidation

  • Ester Oxidation : Strong oxidizers like KMnO₄ convert the ester to a carboxylic acid.

  • Pyrrolidinium Ring : Tertiary amines in the pyrrolidinium group resist oxidation, but under harsh conditions (e.g., CrO₃/H₂SO₄), ring-opening may occur.

Reduction

  • Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol.

  • Aromatic Ring : Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring, forming cyclohexane derivatives .

Electrophilic Aromatic Substitution

The benzoate aromatic ring undergoes electrophilic substitution, with regioselectivity influenced by the electron-withdrawing ester group:

Reaction Reagents Position Product Source
Nitration HNO₃/H₂SO₄, 0–5°CMeta3-Nitro-2-(pyrrolidiniummethyl)benzoate
Halogenation Br₂/FeBr₃, RTPara4-Bromo-2-(pyrrolidiniummethyl)benzoate
Sulfonation H₂SO₄, SO₃, 50°CMetaSulfonic acid derivative

The meta-directing effect of the ester group dominates, though steric effects from the pyrrolidinium substituent may alter selectivity .

Quaternary Ammonium Reactivity

The pyrrolidinium group participates in unique reactions due to its positive charge:

  • Deprotonation : Strong bases (e.g., NaH) abstract β-hydrogens, forming ylides for use in Stevens rearrangements.

  • Ion Exchange : Anion metathesis with AgNO₃ or NaBF₄ replaces the counterion (e.g., Br⁻ → NO₃⁻) .

  • Nucleophilic Displacement : Heating with NaI in acetone replaces the original anion (e.g., Br⁻ → I⁻) .

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed couplings, enabling C–C bond formation:

Reaction Catalyst System Product Source
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄, THF, 80°CBiaryl derivatives
Heck Reaction Pd(OAc)₂, PPh₃, DMF, 120°CAlkenylated benzoates

These reactions require halogenated precursors (e.g., bromo- or iodobenzoates), synthesized via electrophilic substitution .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

  • Ester Cleavage : Releases CO₂ and forms a pyrrolidinium-stabilized carbocation.

  • Ring Fragmentation : The pyrrolidinium ring decomposes to volatile amines and alkenes .

Comparison with Similar Compounds

Table 1. Structural Analogs of this compound

Compound Name CAS Number Substituent Charge Similarity Score
2-Pyrrolidin-1-ylmethylbenzoic acid 159691-33-5 Pyrrolidine Neutral 0.93
4-(Piperidin-1-ylmethyl)benzoic acid 158861-24-6 Piperidine Neutral 0.91
3-(Piperidin-1-ylmethyl)benzoic acid 1184978-48-0 Piperidine Neutral 0.91
Methyl 2-(piperidin-1-ylmethyl)benzoate 876717-98-5 Piperidine (ester) Neutral 0.90

The highest similarity (0.93) is observed with 2-Pyrrolidin-1-ylmethylbenzoic acid, differing only in the absence of the quaternary ammonium charge. Piperidine analogs exhibit lower scores (0.90–0.91) due to ring size and electronic effects .

Reactivity and Functional Performance

  • Cationic vs. Neutral Amines: The quaternary ammonium group in this compound enhances polarity, increasing water solubility compared to neutral analogs. In resin formulations, charged amines like pyrrolidinium may exhibit distinct reactivity patterns. For example, ethyl 4-(dimethylamino)benzoate (a tertiary amine) demonstrates higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, but its neutral state limits ionic interactions .
  • Spectral Properties : Hypsochromic shifts in UV-Vis spectra (e.g., λmax = 270 nm for a metronidazole benzoate derivative) are influenced by aromatic substituents . The pyrrolidinium group’s electron-withdrawing nature may similarly alter absorption profiles, though direct data for the target compound is lacking.

Physical and Chemical Properties

  • Crystal Packing: Hydrogen bonding in benzoate derivatives (e.g., 2-(1H-Benzotriazol-1-yl)-1-(3-bromobenzoyl)ethyl benzoate) stabilizes crystal lattices .
  • Solubility : The permanent positive charge enhances aqueous solubility relative to neutral analogs, critical for pharmaceutical bioavailability. Piperidine-substituted benzoates, with larger hydrophobic rings, exhibit lower solubility .

Q & A

Basic Questions

Q. What are the established laboratory synthesis methods for 2-(Pyrrolidin-1-ium-1-ylmethyl)benzoate, and how are reaction endpoints determined?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, 2-fluorobenzaldehyde can react with pyrrolidine derivatives in dimethylformamide (DMF) with potassium carbonate as a base at 150°C for 20 hours. Reaction progress is monitored via thin-layer chromatography (TLC), with ethyl acetate/hexane as the mobile phase. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with ammonium chloride, dried over MgSO₄, and concentrated under reduced pressure. Yield and purity are confirmed via ¹H NMR (e.g., δ 10.01 ppm for aldehyde protons) and elemental analysis .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Identifies functional groups (e.g., aromatic protons at δ 7.61 ppm, pyrrolidine methylene at δ 3.33 ppm) .
  • FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N⁺-H, ~2500 cm⁻¹) stretches.
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm. Buffer solutions (e.g., ammonium acetate, pH 6.5) ensure reproducible retention times .
  • Elemental Analysis : Validates empirical formulas (e.g., %N calculated vs. observed) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology : Use fume hoods for volatile solvents (DMF, ethyl acetate). Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult a physician. Store in airtight containers away from oxidizers. Safety data sheets (SDS) for structurally similar compounds recommend emergency showers and proper ventilation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical computational models and experimental spectroscopic data during structural elucidation?

  • Methodology : Cross-validate data using multiple techniques:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.
  • Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 168.2800).
  • Computational Chemistry : Compare DFT-calculated ¹H NMR shifts (Gaussian or ORCA software) with experimental values. Adjust solvent models (e.g., DMSO implicit in SMD) to improve accuracy .

Q. What strategies optimize reaction parameters to improve yield and selectivity in multi-step syntheses of this compound derivatives?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time from 20 hours to <2 hours while maintaining >90% yield .
  • Kinetic Studies : Monitor intermediate formation via in-situ IR or Raman spectroscopy. Adjust stoichiometry to minimize byproducts (e.g., dialkylamine excess prevents aldehyde dimerization) .

Q. How can stability studies under varying pH and temperature conditions be designed to assess the compound’s shelf-life?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 14 days. Analyze degradation products via LC-MS.
  • Arrhenius Modeling : Accelerate aging at 60°C, 75°C, and 90°C to predict activation energy (Eₐ) and shelf-life at 25°C. Use HPLC area-under-curve (AUC) to quantify intact compound .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the target protein on a sensor chip.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) during ligand-receptor interactions.
  • Molecular Dynamics Simulations : Simulate docking poses (AutoDock Vina) to identify key hydrogen bonds or hydrophobic interactions .

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